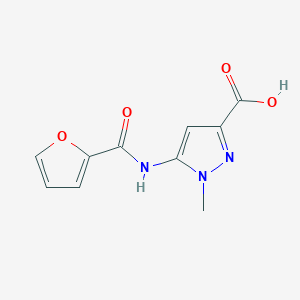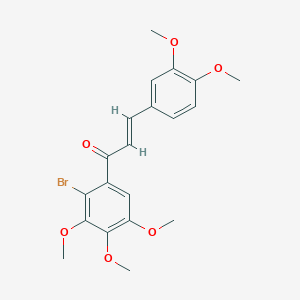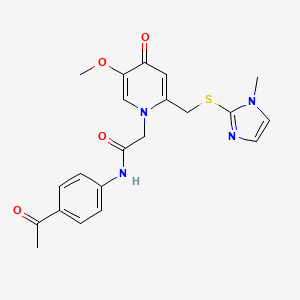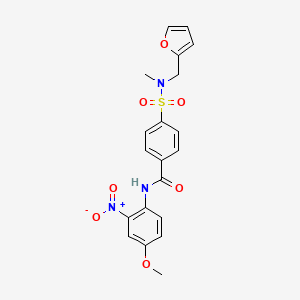![molecular formula C18H15N3O4 B2424481 N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105213-88-4](/img/structure/B2424481.png)
N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide, also known as APY-0201, is a small molecule drug that has shown potential in treating various diseases. It is a pyridopyrimidine-based compound that has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Characterization
Research has delved into the synthesis and structural analysis of compounds related to pyrido[1,2-a]pyrimidin derivatives, highlighting their complex chemistry and potential for diverse applications. For instance, studies have focused on the formation and X-ray structure determination of specific heterocyclic derivatives, revealing intricate details about their molecular frameworks and the implications for further chemical modifications (Banfield, Fallon, & Gatehouse, 1987). Such research underscores the foundational work necessary to understand these compounds' properties and potential uses in broader scientific contexts.
Antimicrobial Activities
A significant area of application for these chemical derivatives involves their antimicrobial properties. Several studies have synthesized and tested the antimicrobial efficacy of pyrimidinone and oxazinone derivatives, often fused with thiophene rings, indicating their potential as antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, suggesting their potential in developing new antimicrobial therapies.
Antitumor and Cytotoxic Activities
The antitumor activities of pyrido[1,2-a]pyrimidin derivatives have also been a focal point of research. Studies have synthesized various derivatives and evaluated their in vitro cytotoxic activities against different cancer cell lines. For example, certain derivatives have exhibited mild to moderate anticancer activity, with specific compounds identified as potentially effective against human breast adenocarcinoma cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017). This research highlights the potential of these compounds in oncological research and therapy development.
Dual Cytokine Regulation
Another intriguing application involves the regulation of cytokines, which are critical in inflammatory processes. A pyrimidylpiperazine derivative has been shown to act as a dual cytokine regulator, inhibiting tumor necrosis factor-alpha and augmenting interleukin-10 production. This dual action suggests potential therapeutic applications in treating inflammatory diseases, septic shock, and other conditions where cytokine regulation is crucial (Fukuda, Sumichika, Murata, Hanano, Adachi, & Hisadome, 2000).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)13-5-7-14(8-6-13)19-16(23)11-25-17-10-18(24)21-9-3-2-4-15(21)20-17/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCEIUSBPNNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)
![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B2424404.png)
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2424406.png)
methanone](/img/structure/B2424407.png)
![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)





